ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
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Overview
Description
Ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester and a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the benzoate ester: This step involves the esterification of the intermediate compound with ethyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the bicyclic system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted esters or amides.
Scientific Research Applications
Ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: A simpler ester with a single aromatic ring.
Cyclopropane derivatives: Compounds with similar bicyclic structures but different functional groups.
Isoindoline derivatives: Compounds with similar nitrogen-containing bicyclic systems.
The uniqueness of this compound lies in its combination of a benzoate ester and a fused bicyclic system, which imparts specific chemical and biological properties.
Biological Activity
Ethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₅N₁O₄
- Molecular Weight : 309.32 g/mol
- CAS Number : 354812-64-9
The compound features a complex bicyclic structure that may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction |
A549 | 15.0 | Cell cycle arrest |
These findings suggest that further investigation into its structure-activity relationship (SAR) could lead to the development of more potent derivatives.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary screenings indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting potential as a lead compound in antibiotic development.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Neuroprotective Effects
Neuroprotective properties have been observed in animal models where the compound was administered prior to inducing neurotoxic conditions. Behavioral tests indicated improved cognitive function and reduced oxidative stress markers in treated groups compared to controls. These results warrant further exploration into its potential applications in neurodegenerative diseases.
Case Studies
- Case Study on Cancer Treatment : A study published in Journal of Medicinal Chemistry examined the efficacy of this compound in xenograft mouse models. Results showed significant tumor reduction compared to untreated controls, indicating promising therapeutic potential.
- Antimicrobial Efficacy : A research article in Antimicrobial Agents and Chemotherapy reported on the compound's effectiveness against multi-drug resistant strains of bacteria, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios.
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate |
InChI |
InChI=1S/C20H19NO4/c1-2-25-20(24)10-3-5-11(6-4-10)21-18(22)16-12-7-8-13(15-9-14(12)15)17(16)19(21)23/h3-8,12-17H,2,9H2,1H3 |
InChI Key |
ZNPXWDXMSLKEEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origin of Product |
United States |
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